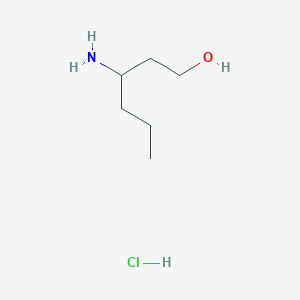

3-Aminohexan-1-OL hydrochloride

Description

Contextual Significance of Amino Alcohols in Organic Chemistry

Amino alcohols are a significant class of organic compounds that possess both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.comonelook.com This bifunctionality imparts a unique dual reactivity, allowing them to participate in reactions characteristic of both amines and alcohols. alfa-chemistry.com Their ability to form ammonium (B1175870) salts with inorganic acids, and their utility as ammoniation reagents, make them versatile in organic reaction design. alfa-chemistry.com Amino alcohols are considered high-value fine chemical products and are integral to various applications, including their use as solvents, synthetic intermediates, and high-boiling bases in industrial processes. alfa-chemistry.com

A key area where amino alcohols have a substantial impact is in asymmetric synthesis. um.edu.my Chiral amino alcohols are widely employed as catalysts and chiral auxiliaries, facilitating the enantioselective addition of organometallic reagents to prochiral aldehydes and ketones. um.edu.my This is crucial for producing enantiomerically pure alcohols, which are valuable building blocks for synthesizing natural products and pharmaceutical agents. um.edu.my Furthermore, amino alcohol derivatives are investigated for their potential biological activities, serving as foundational structures for bioactive molecules. alfa-chemistry.com The presence of both amino and hydroxyl groups allows for the formation of complex molecules with specific stereochemistry, which is vital in medicinal chemistry. um.edu.mydiva-portal.org For instance, many amino acids can be converted into synthetically important amino alcohols, which then act as building blocks for various bioactive compounds. alfa-chemistry.com

Importance of Hexyl Chain Derivatives in Chemical Synthesis

Alkyl groups, such as the hexyl chain, are fundamental components in organic chemistry that significantly influence the physical and chemical properties of molecules. omicsonline.org The incorporation of a hexyl group, a six-carbon alkyl chain, can impact a molecule's stability, reactivity, and biological interactions. omicsonline.org Due to their nonpolar and hydrophobic nature, hexyl chains can enhance a molecule's lipophilicity, which in turn can improve its solubility in nonpolar solvents and its ability to cross lipid membranes—a crucial factor in the design of bioactive compounds. omicsonline.orgnih.gov

In the context of chemical synthesis, hexyl chain derivatives serve as important intermediates and building blocks. The length and structure of the alkyl chain can affect the solid-state packing of molecules, influencing properties like charge transport in organic electronic materials. researchgate.netuky.edursc.org For example, the introduction of hexyl side chains in oligothiophenes has been shown to alter molecular conformations and enhance hole mobilities. researchgate.netuky.edursc.org The flexibility of the hexyl chain, with its multiple rotatable bonds, also contributes to the conformational dynamics of a molecule. smolecule.com In medicinal chemistry, the metabolic stability of a drug can be influenced by the presence of alkyl groups, as they can shield the molecule from enzymatic degradation. omicsonline.org The strategic placement of a hexyl group can therefore be used to modulate the pharmacokinetic and pharmacodynamic properties of a compound. omicsonline.orgnih.gov

Overview of 3-Aminohexan-1-OL (B3056086) Hydrochloride as a Research Focus

3-Aminohexan-1-ol hydrochloride is the hydrochloride salt of the amino alcohol 3-aminohexan-1-ol. smolecule.com It is characterized by a six-carbon aliphatic chain with an amino group at the third carbon and a hydroxyl group at the first carbon. smolecule.com The formation of the hydrochloride salt enhances its stability and solubility in aqueous media, which facilitates its purification and handling in a research setting. smolecule.com This compound is typically a white crystalline solid. smolecule.com

As a research focus, this compound is primarily valued as a chiral building block in organic synthesis. The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its applications are found in fields such as peptide chemistry and materials science. smolecule.com In biological research, it has been investigated for its potential as an inhibitor of metalloprotein aminopeptidases, indicating its relevance in drug development targeting specific enzymes involved in metabolic processes. smolecule.com The synthesis of this compound itself is a subject of study, with research focusing on developing efficient and stereoselective synthetic pathways, often starting from precursors like hexanal (B45976) or hexanol. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H16ClNO |

| Molecular Weight | 153.65 g/mol |

| Appearance | White crystalline solid |

This table is interactive. Click on the headers to sort.

Stereochemical Considerations and Enantiomeric Forms in Research

This compound is a chiral molecule due to the presence of a stereocenter at the third carbon atom, where the amino group is attached. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (S)-3-aminohexan-1-ol hydrochloride and (R)-3-aminohexan-1-ol hydrochloride. smolecule.com These enantiomers have distinct spatial arrangements and are assigned specific Chemical Abstracts Service (CAS) numbers to differentiate them. smolecule.com

The stereochemistry of this compound is a critical aspect of its use in research, particularly in asymmetric synthesis and medicinal chemistry. Enantiomerically pure forms of the compound are highly valuable as chiral building blocks for the synthesis of complex target molecules with specific stereochemical requirements. um.edu.my The biological activity of chiral molecules is often dependent on their stereochemistry, as one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause undesired effects. Therefore, the ability to selectively synthesize or separate the (S) and (R) enantiomers of 3-aminohexan-1-ol is of significant importance for its application in the development of new pharmaceuticals and other bioactive compounds. um.edu.my

Table 2: Enantiomeric Forms of this compound

| Enantiomer | CAS Number |

|---|---|

| (S)-3-Aminohexan-1-ol hydrochloride | 68889-62-3 |

This table is interactive. Click on the headers to sort.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKXXYWSXUWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminohexan 1 Ol Hydrochloride

Established Synthetic Pathways and Reaction Schemes

The preparation of 3-aminohexan-1-ol (B3056086) hydrochloride can be achieved through several established synthetic routes, primarily involving multi-step synthesis from precursor molecules and derivatization from related amino alcohols.

Multi-Step Synthesis from Precursor Molecules

A common and direct approach to synthesizing 3-aminohexan-1-ol involves starting with readily available precursors like hexanal (B45976) or hexanol. smolecule.com One of the most widely used methods is reductive amination. smolecule.com This process introduces an amino group into the precursor molecule. Another key transformation is the reduction of a β-enaminoketone intermediate. For instance, β-enaminoketones derived from 1,3-cyclohexanediones can be reduced using sodium in a mixture of THF and isopropyl alcohol to yield the corresponding amino alcohols as a mixture of diastereomers. mdpi.com

The synthesis of the specific enantiomer, (S)-3-Aminohexan-1-ol hydrochloride, can begin with (S)-3-Hydroxyhexanoic acid. This process involves the reduction of the carboxylic acid group to an alcohol, followed by the conversion of the hydroxyl group at the third carbon to an amino group via a substitution reaction.

The final step in these syntheses is the formation of the hydrochloride salt. This is typically achieved by treating the synthesized 3-aminohexan-1-ol with hydrochloric acid. smolecule.com This salt formation not only facilitates purification through crystallization but also enhances the compound's stability and solubility in aqueous solutions. smolecule.com

Derivatization from Related Amino Alcohols

Another synthetic strategy involves the derivatization of other amino alcohols. While specific examples for the direct conversion to 3-aminohexan-1-ol are not extensively detailed in the provided search results, the general principle of modifying existing amino alcohol scaffolds is a common practice in organic synthesis. diva-portal.orgdiva-portal.org This can involve reactions such as protection of functional groups, stereochemical inversion, or chain extension to achieve the desired 3-aminohexan-1-ol structure.

Enantioselective Synthesis and Stereocontrol Strategies

Given the chiral nature of 3-aminohexan-1-ol, controlling the stereochemistry during synthesis is paramount, especially for applications where a specific enantiomer is required. Enantioselective synthesis aims to produce a single enantiomer in high excess.

Chiral Auxiliary Approaches for Stereodefined Synthesis

The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol in asymmetric synthesis. iscnagpur.ac.in A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the formation of a new stereocenter. iscnagpur.ac.in After the desired stereoselective transformation, the auxiliary is removed.

Amino acids and their derivatives are commonly used as chiral auxiliaries due to their natural abundance and low cost. researchgate.net For example, a chiral auxiliary can be employed to guide the stereoselective alkylation of an enolate. iscnagpur.ac.in The auxiliary physically blocks one reaction trajectory, favoring the formation of a specific diastereomer. iscnagpur.ac.in This approach allows for the preparation of optically active compounds with high enantiomeric excess. While a specific application of a chiral auxiliary for the synthesis of 3-aminohexan-1-ol is not explicitly detailed, this methodology represents a viable and powerful strategy for its stereodefined synthesis. For instance, the hydrolysis of the auxiliary with lithium hydroxide (B78521) can allow for its recovery in high yield, making the process economically feasible for larger-scale applications. smolecule.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-aminohexan-1-ol hydrochloride. Several factors can be adjusted to improve the efficiency of the synthesis.

For the final crystallization step to form the hydrochloride salt, the cooling rate plays a significant role. Slow cooling rates, on the order of 1-2°C per hour, promote the formation of large, well-defined crystals which are easier to filter and tend to have higher purity. smolecule.com Conversely, rapid cooling can lead to the formation of numerous small crystals that may trap impurities and are more difficult to handle. smolecule.com

In terms of purification, column chromatography using silica (B1680970) gel can provide high recovery yields of up to 92%, although this method is more costly and time-consuming than crystallization. smolecule.com Gradient elution with solvent mixtures like ethyl acetate-hexane can effectively separate diastereomers and constitutional isomers that are not removable by crystallization alone. smolecule.com

The choice of reagents for the hydrochloride salt formation can also be optimized. Using acetyl chloride in methanol (B129727) generates hydrogen chloride in situ, which can be a safer and more convenient alternative to handling concentrated hydrochloric acid or gaseous HCl, achieving yields of 85% with 99.0% purity in some cases. smolecule.com

Furthermore, the development of flow chemistry protocols for reactions like reductive amination offers a safer and more scalable approach for industrial production. smolecule.com Utilizing formic acid as both a solvent and a reducing agent with a palladium catalyst provides an environmentally friendlier alternative to traditional hydride reducing agents, with reported yields of up to 88% under optimized conditions. smolecule.com

Table of Reaction Condition Optimization:

| Parameter | Condition | Outcome |

| Crystallization Cooling Rate | Slow (1-2°C/hour) | Large, pure crystals, improved filtration smolecule.com |

| Rapid | Small crystals, potential impurity inclusion, poor filtration smolecule.com | |

| Purification Method | Column Chromatography (Silica Gel) | High recovery yield (92%), separation of isomers smolecule.com |

| HCl Source for Salt Formation | Acetyl Chloride in Methanol | In situ HCl generation, improved safety, 85% yield, 99.0% purity smolecule.com |

| Reductive Amination Protocol | Flow Chemistry (Formic Acid/Pd Catalyst) | Continuous processing, enhanced safety, up to 88% yield smolecule.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the reductive amination process typically used to synthesize 3-Aminohexan-1-OL, significantly influencing reaction rates, product yields, and stereoselectivity. A systematic study on the reductive amination of ketones reveals that the nature of the solvent—whether protic, aprotic polar, or aprotic apolar—plays a pivotal role.

Protic solvents, particularly methanol, have been identified as superior for this transformation. Methanol facilitates both the formation of the imine intermediate and its subsequent hydrogenation, leading to higher reaction rates and yields. In contrast, while aprotic polar solvents like tetrahydrofuran (B95107) (THF) and dioxane can be used, they often result in slower reaction times. Aprotic apolar solvents such as toluene (B28343) and cyclohexane (B81311) are generally less effective. The use of water as a solvent is often disfavored as it can lead to higher selectivity towards the corresponding alcohol byproduct rather than the desired amine.

Table 1: Effect of Different Solvents on the Reductive Amination of a Model Ketone

| Solvent | Solvent Type | Reaction Time (h) | Yield of Amine (%) |

| Methanol | Protic | 4 | 85 |

| Ethanol | Protic | 6 | 78 |

| Isopropanol | Protic | 8 | 70 |

| Tetrahydrofuran (THF) | Aprotic Polar | 12 | 65 |

| Dioxane | Aprotic Polar | 12 | 60 |

| Toluene | Aprotic Apolar | 24 | 40 |

| Cyclohexane | Aprotic Apolar | 24 | 35 |

| Water | Protic | 10 | Low (major alcohol byproduct) |

Catalyst Development for Improved Synthetic Outcomes

The development of highly efficient and stereoselective catalysts is a cornerstone of modern organic synthesis. For the production of chiral amines like 3-Aminohexan-1-OL, both metal-based and enzymatic catalysts have shown significant promise.

Ruthenium complexes, particularly those with phosphine (B1218219) ligands, have been extensively studied for the asymmetric reductive amination of ketones. Research has shown that cationic ruthenium complexes often exhibit higher catalytic activity. For instance, a comparative study of various ruthenium catalysts demonstrated that certain complexes provide significantly higher yields in the amination of alcohols.

Table 2: Comparison of Ruthenium Catalyst Performance in Alcohol Amination

| Catalyst | Ligand Type | Yield of Amine (%) |

| Complex 1 | Cationic, Bidentate | 88 |

| Complex 2 | Neutral, Bidentate | 75 |

| Complex 3 | Cationic, Monodentate | 65 |

| Complex 4 | Neutral, Monodentate | 58 |

More recently, biocatalysis using engineered amine dehydrogenases (AmDHs) has emerged as a powerful tool for the synthesis of chiral amino alcohols. Through protein engineering techniques such as directed evolution, the activity and stereoselectivity of these enzymes can be significantly enhanced. For example, after several rounds of mutagenesis, an engineered AmDH demonstrated a marked improvement in catalytic efficiency for the asymmetric reductive amination of a hydroxy ketone, achieving high conversion and excellent enantiomeric excess (>99% ee). sigmaaldrich.com This enzymatic approach offers the advantages of mild reaction conditions and high stereoselectivity.

Industrial-Scale Synthesis Considerations and Scalability Studies

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For the production of this compound, key considerations include cost-effectiveness, process safety, and consistent product quality at a large scale.

One of the primary challenges in scaling up direct asymmetric reductive amination is the management of reaction exotherms and the handling of gaseous reagents like ammonia (B1221849) and hydrogen under high pressure. The development of robust and reusable catalysts is also crucial for economic viability.

To address these challenges, flow chemistry has emerged as a promising technology for the industrial synthesis of chiral amino alcohols. nih.gov Continuous flow reactors offer enhanced heat and mass transfer, improved safety profiles by minimizing the volume of hazardous materials at any given time, and the potential for process automation. nih.govacs.org This technology can lead to higher throughput and more consistent product quality compared to traditional batch processes.

Complex Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3-Aminohexan-1-ol (B3056086) is characterized by the nucleophilic nature of its amino and hydroxyl groups. The lone pair of electrons on the nitrogen atom makes the amino group a stronger nucleophile than the hydroxyl group, which often allows for selective functionalization. nih.gov

The primary amino group in 3-Aminohexan-1-ol is readily susceptible to a variety of functionalization reactions. These transformations are fundamental in synthetic organic chemistry for building more complex molecules. smolecule.com

Acylation: The amino group can be acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. The resulting amide bond is a key structural motif in many biologically active compounds.

Alkylation: Alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This can be achieved using alkyl halides. The degree of alkylation can sometimes be controlled by the stoichiometry of the reactants.

General methods for the synthesis of γ-amino alcohols often involve tandem processes like an aza-Michael addition followed by a reduction, highlighting the importance of forming the C-N bond in these structures. organic-chemistry.org

Table 1: Representative Amino Group Functionalization Reactions

| Reaction Type | Reagent Class | Product Type | General Reaction Scheme |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-acyl-3-aminohexan-1-ol (Amide) | R-COCl + H₂N-C₆H₁₂-OH → R-CONH-C₆H₁₂-OH + HCl |

| Acylation | Acid Anhydride ((RCO)₂O) | N-acyl-3-aminohexan-1-ol (Amide) | (RCO)₂O + H₂N-C₆H₁₂-OH → R-CONH-C₆H₁₂-OH + RCOOH |

| Alkylation | Alkyl Halide (R-X) | N-alkyl-3-aminohexan-1-ol (Secondary Amine) | R-X + H₂N-C₆H₁₂-OH → R-NH-C₆H₁₂-OH + HX |

While the hydroxyl group is less nucleophilic than the amine, it can undergo transformations, typically after the amino group has been protected or under conditions that favor reaction at the oxygen atom. nih.gov

Esterification: The primary alcohol can be esterified by reaction with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid is an equilibrium process that is often driven by the removal of water. A more efficient method involves converting the alcohol to an alkoxide or using an acyl chloride.

Etherification: Formation of an ether (Williamson ether synthesis) involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method requires a strong base and careful selection of substrates to avoid competing elimination reactions.

To enhance the reactivity of the hydroxyl group, it can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. libretexts.org This transformation facilitates subsequent substitution reactions. libretexts.org

Table 2: Representative Hydroxyl Group Transformation Reactions

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester | Equilibrium reaction. |

| Esterification | Acyl Chloride (R-COCl) / Base | Ester | More reactive than using a carboxylic acid. Requires prior protection of the amine group. |

| Etherification | Alkyl Halide (R-X) / Strong Base (e.g., NaH) | Ether | Requires prior protection of the amine group. |

| Sulfonylation | Tosyl Chloride (TsCl) / Pyridine | Tosylate Ester | Converts the hydroxyl into a good leaving group for substitution reactions. libretexts.org |

Oxidation and Reduction Pathways

The oxidation and reduction of 3-Aminohexan-1-ol and its derivatives allow for the interconversion of functional groups, providing pathways to a wider range of compounds.

The primary alcohol in 3-Aminohexan-1-ol can be selectively oxidized. The product of the oxidation depends on the reagent used. quora.com To prevent oxidation of the amino group, it is often protected, for instance, as a carbamate, prior to the oxidation step.

Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) allows for the controlled oxidation of the primary alcohol to an aldehyde (3-aminohexanal). quora.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol further to a carboxylic acid (3-aminohexanoic acid). quora.com

The selective oxidation of alcohols is a well-established synthetic strategy. For example, solid-supported IBX amide is a known reagent for the oxidation of various alcohols. acs.org

While the amino group itself is not reducible, derivatives formed from it can be. For instance, an amide formed by acylation of the amino group can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

More broadly, the synthesis of 1,3-amino alcohols often relies on the reduction of precursor molecules. The reduction of β-enaminoketones or β-amino ketones is a common strategy to produce 1,3-amino alcohol structures. mdpi.com For example, β-enaminoketones can be reduced with sodium in a mixture of THF and isopropyl alcohol to yield the corresponding amino alcohols. mdpi.com Similarly, the asymmetric reduction of N-sulfinyl β-amino ketones is a method for producing acyclic 1,3-amino alcohols. mdpi.com These methods highlight the importance of reduction pathways in the synthesis of the core structure of 3-Aminohexan-1-ol. mdpi.com

Substitution Reactions and Derivative Formation

Substitution reactions are key to creating a wide array of derivatives from 3-Aminohexan-1-ol. A common strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution (Sₙ2) reactions. libretexts.org This allows for the introduction of various functionalities, including azides, halides, and cyanides, at the C1 position.

Furthermore, the bifunctional nature of 3-Aminohexan-1-ol allows for intramolecular reactions to form heterocyclic derivatives. For instance, intramolecular C-H amination of related sulfamate (B1201201) esters using rhodium catalysts can yield six-membered oxathiazinanes, which serve as versatile precursors for various 1,3-amino alcohol derivatives. organic-chemistry.org Another approach involves the Lewis acid-mediated ring-opening of N-tosylazetidines with alcohols to produce 1,3-amino ethers, demonstrating a method for derivative formation through ring-opening reactions of related cyclic precursors. organic-chemistry.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving 3-aminohexan-1-ol hydrochloride is crucial for controlling selectivity and optimizing reaction conditions.

The elucidation of transition state structures is fundamental to understanding reaction mechanisms. For reactions involving amino alcohols, the transition state often involves the coordination of both the amino and hydroxyl groups to a metal center or interaction with a catalyst. In the design of inhibitors for enzymes like angiotensin-converting enzyme, amino alcohol modifications have been used to mimic the putative transition state of amide bond cleavage. nih.gov This suggests that in catalyzed reactions, the geometry of the 3-aminohexan-1-ol bound to a catalyst will significantly influence the reaction pathway.

In many catalytic cycles, such as the Suzuki coupling, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination. organic-chemistry.org For reactions involving this compound, the coordination of the amino or hydroxyl group to the metal center can influence the energy of the transition states of these steps. For instance, in a hypothetical coupling reaction, the intramolecular coordination of the hydroxyl group could stabilize the transition state of the reductive elimination step, thereby accelerating the reaction.

Both steric and electronic factors play a critical role in governing the outcome of reactions involving this compound. The steric hindrance around the chiral center at the C3 position can influence the stereoselectivity of reactions. The accessibility of the amino and hydroxyl groups will also be affected by the conformation of the hexyl chain.

The electronic properties of the amino and hydroxyl groups are also paramount. The nucleophilicity of the amino group and the acidity of the hydroxyl group can be modulated by the reaction conditions, such as pH. In metal-catalyzed reactions, the electron-donating nature of the amino and hydroxyl groups can influence the electron density at the metal center, thereby affecting its catalytic activity. For example, in Ru-catalyzed C-H bond arylation, the electronic properties of phosphine (B1218219) ligands have been shown to significantly impact reaction efficiency. elsevierpure.com A similar effect would be expected from the coordination of the functional groups of 3-aminohexan-1-ol to a catalytic metal center.

Furthermore, the interplay between steric and electronic effects can be subtle and complex. In some cases, a balance between these two factors is necessary to achieve high reactivity and selectivity. For instance, in the development of catalysts for asymmetric transfer hydrogenation, the matching of the steric and electronic properties of the substrate and the catalyst was found to be crucial for achieving high enantioselectivity. acs.org

Stereochemical Aspects and Applications As Chiral Precursors

Enantiomeric Purity and Control in Synthesis

The effectiveness of 3-Aminohexan-1-ol (B3056086) as a chiral precursor is directly linked to its enantiomeric purity. The ability to obtain this compound in a highly enantiomerically enriched form is crucial for its applications in pharmaceuticals and materials science, where the chirality of a molecule can dictate its biological activity or material properties. numberanalytics.com

Achieving high enantiomeric purity often involves stereochemical resolution, a process that separates a racemic mixture into its constituent enantiomers. One of the prominent methods for the resolution of amino alcohols like 3-aminohexan-1-ol is kinetic resolution. This technique utilizes enzymes, such as lipases, which exhibit stereoselectivity, to preferentially catalyze a reaction on one enantiomer of the racemic substrate.

For instance, lipase-catalyzed transesterification is a widely employed strategy. researchgate.net In this process, a racemic mixture of the amino alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, leading to a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol. The separation of these two products is then typically straightforward. The efficiency of this resolution is often quantified by the enantiomeric excess (e.e.), which indicates the degree of purity of the desired enantiomer. Research has explored various lipases and reaction conditions to optimize this process for amino alcohol derivatives. smolecule.com

Another approach to obtaining enantiomerically pure 3-aminohexan-1-ol is through asymmetric synthesis. For example, asymmetric reductive amination using chiral ruthenium catalysts with specialized ligands like MeOBIPHEP has been shown to produce chiral 3-aminohexan-1-ol derivatives with excellent enantioselectivities, reaching up to 97-98% enantiomeric excess. smolecule.com

Below is a table summarizing enzymatic kinetic resolution of similar amino alcohol derivatives, illustrating the potential for achieving high enantiomeric excess.

| Enzyme | Substrate | Reaction Medium | Temperature (°C) | Time (h) | Enantiomeric Excess (%) | Conversion (%) |

| Candida cylindracea lipase | Racemic acetate (B1210297) ester | Phosphate buffer/organic | 37 | 24 | >99 | 50 |

| Pseudomonas lipase | Racemic butyrate (B1204436) ester | Tris-HCl buffer | 30 | 18 | 96 | 48 |

| Pig liver esterase | Racemic propionate (B1217596) ester | Aqueous medium | 25 | 12 | 94 | 52 |

| Subtilisin Carlsberg | N-Acetyl derivative | Organic solvent | 45 | 36 | 92 | 45 |

This table is illustrative of typical results for enzymatic resolutions of amino alcohol derivatives and is based on generalized data. smolecule.com

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.orgnih.gov This approach leverages the inherent chirality of natural compounds like amino acids, sugars, and terpenes to introduce stereocenters into a synthetic sequence efficiently. wikipedia.orgnih.gov

While 3-Aminohexan-1-ol itself is not a primary member of the natural chiral pool, it can be synthesized from chiral precursors derived from this pool. For example, certain amino acids can be chemically transformed through a series of reactions to yield the desired 3-aminohexan-1-ol scaffold with a defined stereochemistry. uh.edu This strategy is particularly advantageous as it often bypasses the need for a separate resolution step, directly providing the enantiomerically pure compound. The choice of the starting material from the chiral pool is critical and is often guided by the structural resemblance to the target molecule. wikipedia.org

Role as a Chiral Building Block in Asymmetric Synthesis

The dual functionality of 3-Aminohexan-1-ol hydrochloride, possessing both a nucleophilic amino group and a hydroxyl group, makes it a versatile chiral building block in asymmetric synthesis. researchgate.net These functional groups can be selectively protected and reacted, allowing for the stepwise construction of more complex chiral molecules.

A significant application of chiral molecules like 3-Aminohexan-1-ol is in the design of chiral ligands for asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of the product.

The amino and hydroxyl groups of 3-Aminohexan-1-ol can serve as coordination sites for metal ions. By incorporating the 3-aminohexan-1-ol framework into a larger ligand structure, it is possible to create a specific chiral environment around the catalytic metal center. This chiral environment dictates the facial selectivity of the substrate's approach to the metal, thereby controlling the stereochemical outcome of the reaction. The development of novel ligands is a continuous effort in the field of asymmetric catalysis, with the aim of achieving higher efficiency and selectivity for a broader range of chemical transformations. nih.govnih.gov

As a chiral building block, 3-Aminohexan-1-ol can be incorporated into larger, more complex molecular architectures in a stereoselective manner. researchgate.net This is particularly important in the synthesis of natural products and pharmaceutical agents, where the biological activity is often dependent on the precise stereochemistry of multiple chiral centers. numberanalytics.com

Synthetic strategies can be designed to utilize the existing stereocenter of 3-aminohexan-1-ol to control the formation of new stereocenters in the target molecule. This concept, known as substrate-controlled asymmetric induction, is a powerful tool in organic synthesis. mdpi.com The chiral moiety from the 3-aminohexan-1-ol acts as an internal chiral auxiliary, directing the stereochemical course of subsequent reactions.

Diastereoselective Reactions Involving this compound Derivatives

When a molecule already contains a chiral center, as is the case with derivatives of 3-Aminohexan-1-ol, reactions that generate a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over the other.

The existing stereocenter in a 3-Aminohexan-1-ol derivative can influence the stereochemical outcome of reactions at other positions in the molecule. For example, if the hydroxyl or amino group is modified and the resulting derivative is subjected to a reaction that creates a new chiral center, the original stereocenter can direct the approach of the reagents, leading to a diastereomeric excess (d.e.) of one product. This principle is fundamental in the stereoselective synthesis of molecules with multiple chiral centers. The development of highly diastereoselective reactions is a key area of research, often involving the use of specific catalysts or reagents to enhance the stereochemical control exerted by the existing chiral center. nih.gov Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with traditional chemical transformations, offer an efficient route to chiral molecules with high diastereomeric and enantiomeric ratios. nih.gov

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Aminohexan-1-ol (B3056086) hydrochloride, offering precise insights into its molecular framework.

¹H NMR: The proton NMR spectrum of 3-Aminohexan-1-ol hydrochloride is expected to display distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt means the amine group is protonated (-NH3+), and its protons may exchange with solvent protons, potentially broadening their signal. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the hexyl chain. The carbons attached to the hydroxyl (C1) and amino (C3) groups are expected to appear at lower fields (higher ppm values) due to the deshielding effect of these electronegative atoms.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.6 | ~60-65 |

| C2 (-CH₂) | ~1.7 | ~30-35 |

| C3 (-CH(NH₃⁺)-) | ~3.2 | ~50-55 |

| C4 (-CH₂) | ~1.5 | ~35-40 |

| C5 (-CH₂) | ~1.3 | ~20-25 |

| C6 (-CH₃) | ~0.9 | ~10-15 |

| -OH | Broad, variable | - |

| -NH₃⁺ | Broad, variable | - |

Note: These are estimated values and can vary based on the solvent and concentration.

To unambiguously assign the proton and carbon signals and to probe the molecule's connectivity and spatial arrangement, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons along the carbon backbone, for example, between the protons on C1 and C2, C2 and C3, and so on, confirming the sequence of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for definitively assigning which protons are attached to which carbon atoms, for instance, linking the proton signal at ~3.6 ppm to the carbon signal at ~60-65 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for conformational analysis, providing insights into the preferred three-dimensional arrangement of the molecule in solution. mdpi.com

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, all signals should align horizontally, indicating they belong to the same molecule and confirming the sample's integrity.

The flexible six-carbon chain of this compound allows it to adopt various conformations in solution. smolecule.com The molecule's rotational dynamics around its carbon-carbon single bonds can be investigated using NMR. smolecule.com By analyzing coupling constants (³JHH) and through NOESY experiments, it is possible to deduce the predominant dihedral angles and the most stable conformations. Computational studies suggest that the molecule exists as an equilibrium of low-energy conformations, including extended anti-periplanar and more compact gauche arrangements. smolecule.com Intramolecular hydrogen bonding between the hydroxyl group and the protonated amino group could further influence and stabilize certain conformations. smolecule.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to verify the molecular weight and to study the fragmentation pathways of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base (3-aminohexan-1-ol) is typically observed.

Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ (C₆H₁₅NO + H)⁺ is approximately 118.1226 m/z. uni.lu The monoisotopic mass of the neutral molecule is 117.1154 Da. nih.gov

Fragmentation Analysis: Under higher energy conditions (e.g., tandem MS/MS), the molecular ion will fragment in predictable ways. Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the carbon-carbon bonds adjacent to the functional groups is also expected.

Expected Key Fragment Ions in the Mass Spectrum of 3-Aminohexan-1-ol

| m/z (charge/mass ratio) | Proposed Fragment |

| 118.12 | [M+H]⁺ |

| 101.10 | [M+H - NH₃]⁺ |

| 100.11 | [M+H - H₂O]⁺ |

| 87.08 | [C₅H₁₁O]⁺ (Loss of CH₂NH₂) |

| 74.06 | [C₃H₈NO]⁺ (Cleavage at C3-C4 bond) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group (-OH).

N-H Stretch: The protonated amine (-NH₃⁺) will exhibit broad and complex stretching bands in the 2800-3200 cm⁻¹ range, often overlapping with C-H stretches.

C-H Stretch: Sharp absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl chain.

N-H Bend: The bending vibration of the -NH₃⁺ group is expected to appear around 1500-1600 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is typically found in the 1050-1150 cm⁻¹ region.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a theoretical lens to examine the properties of this compound, complementing experimental data. smolecule.com Molecular modeling studies can predict the molecule's three-dimensional structure, conformational preferences, and electronic properties. epa.gov

Conformational Analysis: As indicated by NMR studies, computational methods can map the potential energy surface of the molecule by rotating its single bonds. smolecule.com These calculations can identify the lowest energy (most stable) conformations, such as the anti-periplanar arrangement of the carbon backbone, and higher energy gauche conformers. smolecule.com

Geometric Parameters: These studies can provide optimized bond lengths, bond angles, and dihedral angles for the most stable conformers.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These computational approaches allow for the precise determination of molecular orbitals, charge distribution, and other electronic descriptors that govern the molecule's behavior.

Ab initio calculations are foundational in predicting the geometric and electronic structure of amino alcohols. For molecules like 3-Aminohexan-1-OL, such calculations can determine the most stable conformations, which are significantly influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups. nih.gov The protonation of the amino group in the hydrochloride salt further alters the electronic landscape, enhancing the molecule's polarity and influencing its interaction with its environment.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -9.5 to -10.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to 0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~10 eV | Reflects chemical stability and resistance to electronic excitation. |

| Dipole Moment | 3 to 5 D | Quantifies the polarity of the molecule, affecting solubility and intermolecular forces. |

Note: The values in Table 1 are illustrative and based on general findings for similar short-chain amino alcohols. Specific experimental or computational data for this compound is required for precise characterization.

Molecular Dynamics Simulations of Intermolecular Interactions

For amino alcohols in aqueous solutions, MD simulations have revealed the critical role of hydrogen bonding in dictating the solution's properties. nih.gov The amino and hydroxyl groups of 3-Aminohexan-1-OL can act as both hydrogen bond donors and acceptors, leading to the formation of complex and dynamic hydrogen-bond networks with water molecules. In the hydrochloride form, the protonated amine group (–NH3+) is a strong hydrogen bond donor, significantly influencing the local water structure.

Simulations can quantify various aspects of these intermolecular interactions, such as the radial distribution functions between specific atoms, the average number of hydrogen bonds, and the lifetime of these bonds. Such studies on related systems, like ethanolamines, have shown that intramolecular hydrogen bonding can lead to stable, ring-like conformations even in the pure liquid state, a feature that would likely be present in 3-Aminohexan-1-OL. nih.gov The presence of the chloride counter-ion also introduces strong electrostatic interactions that further structure the solution. The study of intermolecular interactions is crucial for understanding the macroscopic properties of the substance, such as its solubility, viscosity, and transport properties.

| Interaction Type | Key Simulated Parameter | Typical Findings for Amino Alcohols |

|---|---|---|

| Amine-Water H-Bond | Average Number of H-Bonds | 3-4 per amine group |

| Hydroxyl-Water H-Bond | Average Number of H-Bonds | 2-3 per hydroxyl group |

| Ion-Water Interaction (Cl-) | First Solvation Shell Radius | ~3.2 Å |

| Hydrophobic Association (Hexyl Chain) | Potential of Mean Force | Shows a tendency for aggregation at higher concentrations. |

Note: The data presented in Table 2 is based on general principles and findings from MD simulations of similar functionalized organic molecules in aqueous solution.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound, guiding its use in synthetic organic chemistry. DFT calculations can map out potential energy surfaces for various reactions, identifying transition states and calculating activation barriers, which allows for the prediction of the most favorable reaction pathways.

The reactivity of 3-Aminohexan-1-OL is primarily centered around its two functional groups: the primary amine and the primary alcohol. The nitrogen atom of the amine is a nucleophilic center, while the oxygen of the alcohol is also nucleophilic and can be deprotonated to form a more potent nucleophile. The presence of the electron-withdrawing protonated amino group in the hydrochloride salt will decrease the nucleophilicity of the nearby hydroxyl group.

Computational studies on the reactions of other amino alcohols, such as their N-alkylation or their use as catalysts, have demonstrated the power of these predictive methods. researchgate.net For instance, DFT calculations can elucidate the mechanism of reactions like the addition of the amino alcohol to a carbonyl compound, predicting the stereochemical outcome based on the calculated energies of the diastereomeric transition states. chemrxiv.org In the context of this compound, computational models could predict its behavior in reactions such as acylation, etherification, or its participation as a ligand in metal-catalyzed processes. These models can also help in understanding the regioselectivity—for example, whether a reagent will preferentially react with the amine or the alcohol group under specific conditions.

| Functional Group | Predicted Reaction Type | Computational Insight |

|---|---|---|

| Amine (-NH2) | Nucleophilic attack, Acylation, Alkylation | Fukui functions indicate high nucleophilicity at the nitrogen atom. |

| Hydroxyl (-OH) | Nucleophilic attack, Etherification, Esterification | Charge analysis shows a partial negative charge on the oxygen, making it a nucleophilic site. |

| C-H Bonds | Radical abstraction | Bond dissociation energies can be calculated to predict the most likely site of hydrogen abstraction. |

Applications As Advanced Chemical Precursors and Building Blocks

Utilization in Heterocyclic Compound Synthesis

The 1,3-disposition of the amino and hydroxyl groups in 3-aminohexan-1-ol (B3056086) makes it an ideal precursor for the synthesis of saturated six-membered heterocyclic compounds. Specifically, it can readily undergo condensation reactions with aldehydes or ketones to form 1,3-oxazine derivatives. derpharmachemica.comnih.gov This cyclization reaction is a powerful method for creating a heterocyclic core that is a common motif in many biologically active molecules and functional materials. derpharmachemica.comresearchgate.net

The general reaction involves the formation of a Schiff base between the amino group and a carbonyl compound, followed by an intramolecular cyclization where the hydroxyl group attacks the iminium ion intermediate. This process can be catalyzed by acids and offers a direct route to substituted tetrahydro-1,3-oxazines. The substituents on the final ring structure can be easily varied by choosing different carbonyl precursors, providing a modular approach to a library of heterocyclic compounds.

Table 1: Potential Heterocyclic Ring Systems from 3-Aminohexan-1-ol

| Reactant | Resulting Heterocycle Core | Significance |

|---|---|---|

| Formaldehyde | Tetrahydro-1,3-oxazine | Core structure for various applications. |

| Substituted Aldehydes | 2-Substituted-tetrahydro-1,3-oxazine | Allows for introduction of diverse functional groups. |

| Phosgene/Equivalents | Tetrahydro-1,3-oxazin-2-one | Precursor to carbamates with potential bioactivity. |

Role in the Construction of Macrocyclic and Supramolecular Architectures

The dual functionality of 3-aminohexan-1-ol hydrochloride is instrumental in the construction of large, complex molecules such as macrocycles and in the formation of supramolecular assemblies. libretexts.org Macrocycles are large ring structures, and chiral amino alcohols are valuable synthons for their creation. researchgate.net

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create large, ordered structures from smaller molecular units. libretexts.orgmdpi.com The amino and hydroxyl groups of 3-aminohexan-1-ol are excellent hydrogen bond donors and acceptors. This capability allows individual molecules to self-assemble into larger architectures like sheets, helices, or vesicles, a process often guided by the molecule's inherent chirality. mdpi.comnih.gov

Macrocycles synthesized from chiral building blocks like 3-aminohexan-1-ol can form well-defined cavities, enabling them to act as "hosts" for smaller "guest" molecules. researchgate.netacs.org This field of host-guest chemistry is central to applications such as molecular sensing, catalysis, and drug delivery. The specific stereochemistry and functional groups lining the interior of the macrocyclic host dictate its selectivity for binding particular guests. The chiral environment within a host derived from (S)-3-aminohexan-1-ol could be used for enantioselective recognition of other chiral molecules.

Materials that change their properties in response to external stimuli are known as responsive materials. The amino group in 3-aminohexan-1-ol provides a handle for creating pH-responsive systems. In its free base form, the amine is neutral, but under acidic conditions, it becomes protonated to form a cationic ammonium (B1175870) salt. When this molecule is incorporated into a larger structure like a polymer or a supramolecular assembly, this change in charge can trigger significant macroscopic changes. For instance, a polymer containing 3-aminohexan-1-ol units might be soluble in acidic water but precipitate out at neutral or basic pH, or a hydrogel might swell or shrink in response to pH changes.

Precursor for Advanced Polymer Chemistry

The bifunctionality of 3-aminohexan-1-ol allows it to act as a monomer in step-growth polymerization. It can be reacted with other difunctional monomers, such as diacids or diisocyanates, to produce a variety of advanced polymers. For example, polymerization with a dicarboxylic acid would yield a poly(ester amide), a class of biodegradable elastomers. nih.gov These materials combine the properties of polyesters and polyamides and are of interest for biomedical applications like tissue engineering scaffolds. nih.govscbt.com

Furthermore, incorporating a chiral monomer like (S)-3-aminohexan-1-ol into a polymer chain can impart specific properties to the resulting material. Chiral polymers are used in applications such as chiral chromatography for separating enantiomers and as catalysts for asymmetric synthesis. researchgate.netnih.gov

Table 2: Polymerization Potential of 3-Aminohexan-1-ol

| Co-monomer | Polymer Linkage | Resulting Polymer Class | Potential Application |

|---|---|---|---|

| Dicarboxylic Acid | Ester and Amide | Poly(ester amide) | Biodegradable elastomers, tissue engineering. nih.gov |

| Diisocyanate | Urethane and Urea | Poly(urethane-urea) | High-performance elastomers, coatings. |

Intermediate in the Synthesis of Biologically Active Molecules

This compound is a significant building block in medicinal chemistry for the synthesis of new pharmaceutical compounds. smolecule.com Chiral amino alcohols are structural motifs found in numerous natural and synthetic bioactive molecules, and their presence is often crucial for biological activity. frontiersin.org The compound's ability to serve as a starting point for more complex molecules makes it a valuable intermediate in drug discovery programs. lgcstandards.com Research has indicated its potential as an inhibitor of certain enzymes, such as metalloprotein aminopeptidases, suggesting its utility in developing targeted therapeutics. smolecule.com

In chemical synthesis, a scaffold is a core molecular structure to which various functional groups can be attached. 3-Aminohexan-1-ol serves as a simple, yet effective, linear scaffold. Its two functional groups, the amine and the alcohol, can be chemically addressed either simultaneously or sequentially to build more elaborate molecules. For example, one functional group can be "protected" while the other is reacted, and then the protection can be removed to allow for a reaction at the first site. This control allows chemists to construct complex target molecules with a high degree of precision. This approach is fundamental to creating libraries of related compounds for drug screening or for developing specialized linkers used in biotechnology. nih.gov

Linker Molecules in Conjugate Chemistry (e.g., siRNA conjugates)

While the direct application of this compound as a linker molecule in small interfering RNA (siRNA) conjugates is not extensively documented in publicly available research, its structural features and the broader use of similar amino alcohols in bioconjugation provide a strong basis for its potential in this advanced application. Bifunctional molecules, like 3-Aminohexan-1-OL, possessing both an amino and a hydroxyl group, are valuable assets in the field of conjugate chemistry. These functional groups offer versatile handles for covalent attachment to both the therapeutic cargo, such as an siRNA molecule, and a targeting ligand or a carrier molecule.

The general strategy for employing amino alcohol linkers in oligonucleotide conjugation involves a series of well-established chemical transformations. Typically, the hydroxyl group of the amino alcohol can be phosphitylated to create a phosphoramidite (B1245037) derivative. This phosphoramidite can then be incorporated into the automated solid-phase synthesis of an oligonucleotide, effectively attaching the linker to either the 5' or 3' terminus of the nucleic acid chain. The primary amino group, which is usually protected during the synthesis, can subsequently be deprotected and utilized for conjugation to another molecule of interest.

The length and flexibility of the linker are critical parameters that can influence the properties of the final conjugate. A six-carbon chain, as found in 3-Aminohexan-1-OL, provides a significant spatial separation between the siRNA and the conjugated moiety. This separation can be crucial for minimizing steric hindrance and preserving the biological activity of both components. For instance, in an antibody-siRNA conjugate, the linker ensures that the antibody's antigen-binding site and the siRNA's ability to engage with the RNA-induced silencing complex (RISC) are not compromised.

Research on the closely related compound, 6-aminohexan-1-ol, has demonstrated the feasibility of using aminohexyl linkers for the preparation of amine-modified oligonucleotides. These modified oligonucleotides are then readily available for conjugation with a variety of molecules, including peptides, dyes, and other reporter groups. The synthesis involves the use of a solid support functionalized with the amino alcohol, onto which the oligonucleotide is synthesized.

Biocatalytic and Enzymatic Transformations

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely used method for separating racemic mixtures into their constituent enantiomers. This technique leverages the stereospecificity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. nih.gov Lipases are a common class of enzymes used for this purpose, often through enantioselective acylation or hydrolysis reactions.

In the context of amino alcohols, a racemic mixture of 3-Aminohexan-1-OL (B3056086) can be resolved by reacting it with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), forming an ester. The unreacted enantiomer (e.g., the S-enantiomer) and the newly formed ester can then be separated using standard chemical techniques. This method provides a direct route to obtaining enantiomerically enriched 3-Aminohexan-1-OL. mdpi.com The efficiency of this resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E).

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Factor | Description | Impact on Resolution |

|---|---|---|

| Enzyme Choice | Different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) exhibit varying selectivities. | Determines the enantiomeric excess (ee) of the product and unreacted substrate. |

| Acyl Donor | The choice of acetylating agent (e.g., isopropenyl acetate (B1210297), vinyl acetate) can affect reaction rates. | Influences the speed and efficiency of the acylation step. |

| Solvent | The reaction is typically performed in a non-polar organic solvent to prevent enzyme denaturation. | Affects enzyme activity and stability, as well as substrate solubility. |

| Temperature | Reactions are run at an optimal temperature to maximize enzyme activity and stability. | Can impact both the rate of reaction and the enantioselectivity. |

Biocatalytic Synthesis of 3-Aminohexan-1-OL and its Derivatives

Biocatalytic synthesis provides direct pathways to chiral amino alcohols, often in a single step from prochiral precursors. This approach avoids the need for resolving racemic mixtures and reduces waste. mdpi.com

Amine dehydrogenases (AmDHs) have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines and amino alcohols. rsc.org They catalyze the reductive amination of a ketone substrate using ammonia (B1221849) as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.gov

To synthesize 3-Aminohexan-1-OL, the corresponding prochiral substrate, 1-hydroxyhexan-3-one, would be subjected to reductive amination catalyzed by an AmDH. The enzyme's inherent stereoselectivity would directly produce either the (R)- or (S)-enantiomer of 3-Aminohexan-1-OL, depending on the specific enzyme used. nih.gov This process is highly atom-economical, with water being the only byproduct. rsc.org To make the process cost-effective, the expensive NADH cofactor is typically regenerated in situ using a secondary enzyme system, such as formate dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose. frontiersin.org

The effectiveness of a biocatalytic process hinges on the enzyme's substrate specificity—its ability to bind and act upon a target molecule. worthington-biochem.com While natural enzymes provide a starting point, their substrate range is often limited. rsc.org Many wild-type AmDHs may not exhibit high activity or selectivity towards a specific unnatural substrate like 1-hydroxyhexan-3-one.

To overcome these limitations, protein engineering techniques are employed to tailor enzymes for specific industrial applications. betterenzyme.com Through methods like directed evolution and site-directed mutagenesis, amino acids in the enzyme's active site can be altered. These changes can reshape the binding pocket to better accommodate the desired substrate, thereby enhancing catalytic activity and stereoselectivity. nih.gov For instance, engineering an AmDH could increase its affinity for 1-hydroxyhexan-3-one, leading to higher conversion rates and enantiomeric excess in the synthesis of 3-Aminohexan-1-OL. acs.org

Table 2: Enzyme Engineering Strategies for Amine Dehydrogenases

| Strategy | Description | Goal |

|---|---|---|

| Directed Evolution | Involves rounds of random mutagenesis followed by screening to identify variants with improved properties. | Enhance activity, stability, or alter substrate scope without prior structural knowledge. |

| Site-Directed Mutagenesis | Specific amino acid residues in the active site are replaced based on rational design or structural insights. | Modify the binding pocket to improve affinity and selectivity for a non-native substrate. |

| Substrate Walking | The enzyme is gradually evolved to accept substrates that are structurally more distant from the original native substrate. | Broaden the applicability of the enzyme to a wider range of chemicals. |

Characterization of Enzyme-Substrate Interactions (Mechanistic Enzymology)

Understanding how an enzyme interacts with its substrate at a molecular level is crucial for rational enzyme engineering and optimization. Mechanistic enzymology employs a variety of techniques to elucidate the structure and dynamics of the enzyme-substrate complex. nih.gov

For the interaction between a biocatalyst and 3-Aminohexan-1-OL or its precursor, several methods can be applied:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the enzyme with the substrate or a substrate analog bound in its active site. This "snapshot" reveals the precise orientation of the substrate and identifies the key amino acid residues involved in binding and catalysis. nih.gov

Molecular Modeling and Docking: Computational methods are used to simulate the binding of the substrate (e.g., 1-hydroxyhexan-3-one) into the active site of an enzyme (e.g., an AmDH). These simulations can predict favorable binding poses and estimate binding energies, guiding site-directed mutagenesis efforts to improve interactions. mdpi.com

Kinetic Studies: By measuring reaction rates under varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat) are determined. These values provide quantitative insight into the enzyme's affinity for the substrate and its catalytic efficiency. researchgate.net Comparing these parameters between wild-type and engineered enzymes is essential for quantifying improvements. nih.gov

These detailed investigations into enzyme-substrate interactions provide the fundamental knowledge needed to develop highly efficient and selective biocatalysts for the production of specific chiral molecules like 3-Aminohexan-1-OL. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.